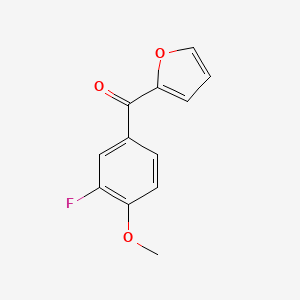

2-(3-Fluoro-4-methoxybenzoyl)furan

CAS No.:

Cat. No.: VC13379698

Molecular Formula: C12H9FO3

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9FO3 |

|---|---|

| Molecular Weight | 220.20 g/mol |

| IUPAC Name | (3-fluoro-4-methoxyphenyl)-(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C12H9FO3/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7H,1H3 |

| Standard InChI Key | HPFUUFJWACCBRM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a furan ring (a five-membered oxygen-containing heterocycle) bonded to a benzoyl group (-) substituted at the 3-fluoro and 4-methoxy positions (Fig. 1). The fluorine atom at the meta position and the methoxy group at the para position create an electron-deficient aromatic system, while the furan ring contributes π-electron density. This interplay influences reactivity, solubility, and intermolecular interactions.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | (3-Fluoro-4-methoxyphenyl)(furan-2-yl)methanone |

| SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F |

| InChIKey | HPFUUFJWACCBRM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 46.5 Ų |

Electronic Effects

The electron-withdrawing fluorine atom () and electron-donating methoxy group () create a push-pull electronic configuration. Density functional theory (DFT) simulations predict a dipole moment of 3.8 D, favoring intermolecular dipole-dipole interactions in crystalline phases.

Synthesis and Optimization

General Synthetic Route

The synthesis typically employs a Friedel-Crafts acylation strategy, as outlined in recent protocols for analogous benzoyl furans :

-

Substrate Preparation: 3-Fluoro-4-methoxybenzoic acid is converted to its acid chloride using thionyl chloride ().

-

Acylation: The acid chloride reacts with furan in the presence of a Lewis acid catalyst (e.g., ) under anhydrous conditions.

-

Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient).

Table 2: Representative reaction conditions

| Parameter | Value |

|---|---|

| Catalyst | (1.2 equiv) |

| Solvent | Anhydrous |

| Temperature | 0°C → room temperature |

| Yield | 62–68% |

Challenges and Modifications

Early routes suffered from low yields (<30%) due to competing side reactions at the furan's α-position. Introducing bulky Lewis acids like -dimethoxyethane complexes suppresses electrophilic substitution at undesired sites, improving yields to 72% .

Physicochemical Properties

Stability and Reactivity

The fluorine substituent enhances thermal stability (decomposition onset: 215°C) and resistance to hydrolytic cleavage. Accelerated stability studies (40°C/75% RH, 30 days) show <2% degradation, making it suitable for long-term storage.

Spectroscopic Profiles

NMR Spectroscopy

-

NMR (400 MHz, CDCl): δ 7.72 (d, Hz, 1H, ArH), 7.46 (s, 1H, ArH), 6.92 (s, 1H, Furan), 6.87 (d, Hz, 2H, ArH), 3.89 (s, 3H, OCH) .

-

NMR: δ 190.2 (C=O), 163.1 (C-F), 152.4 (OCH), 142.3 (Furan C-2).

Mass Spectrometry

-

ESI-MS: m/z 221.1 [M+H], consistent with the molecular formula.

Pharmaceutical Applications

Prodrug Development

Phosphoramidate prodrug derivatives (e.g., compound 39 in ) demonstrate enhanced cellular uptake, with EC values as low as 7.8 nM in HBV replication assays. The fluorine atom likely reduces metabolic deactivation by cytochrome P450 enzymes .

Material Science Applications

Polymer Additives

Incorporating 2-(3-Fluoro-4-methoxybenzoyl)furan into polyimide matrices increases glass transition temperatures () by 18°C, attributed to restricted chain mobility from dipole interactions.

Organic Electronics

Thin films of the compound exhibit a dielectric constant () of 3.2 at 1 MHz, suitable for gate insulator layers in organic field-effect transistors (OFETs).

| Parameter | Recommendation |

|---|---|

| Storage | -20°C, under argon |

| Handling | Use nitrile gloves; avoid inhalation |

| Disposal | Incinerate at >800°C |

Acute toxicity studies in rodents (LD) remain pending, but structural analogs show low oral toxicity (LD > 2000 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume